4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(5-methyl-1,3-thiazol-2-yl)benzamide 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359097
InChI: InChI=1S/C22H18N2O5S/c1-12-11-23-22(30-12)24-21(26)14-4-6-15(7-5-14)29-20-13(2)28-18-10-16(27-3)8-9-17(18)19(20)25/h4-11H,1-3H3,(H,23,24,26)
SMILES:
Molecular Formula: C22H18N2O5S
Molecular Weight: 422.5 g/mol

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16359097

Molecular Formula: C22H18N2O5S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(5-methyl-1,3-thiazol-2-yl)benzamide -

Specification

Molecular Formula C22H18N2O5S
Molecular Weight 422.5 g/mol
IUPAC Name 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C22H18N2O5S/c1-12-11-23-22(30-12)24-21(26)14-4-6-15(7-5-14)29-20-13(2)28-18-10-16(27-3)8-9-17(18)19(20)25/h4-11H,1-3H3,(H,23,24,26)
Standard InChI Key MQQZVKVLPDYNNC-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=C(OC4=C(C3=O)C=CC(=C4)OC)C

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound features a chromenone core (7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl) linked via an ether bond to a benzamide group substituted with a 5-methyl-1,3-thiazol-2-yl moiety. The chromenone system, a bicyclic structure comprising a benzene ring fused to a pyrone, is modified with methoxy and methyl groups at positions 7 and 2, respectively. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s electronic diversity and potential bioactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₈N₂O₅S
Molecular Weight422.5 g/mol
IUPAC Name4-(7-Methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Canonical SMILESCC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=C(OC4=C(C3=O)C=CC(=C4)OC)C
InChI KeyMQQZVKVLPDYNNC-UHFFFAOYSA-N

The stereoelectronic profile of the compound is defined by its planar chromenone system and the electron-rich thiazole ring, which may facilitate interactions with hydrophobic pockets or catalytic sites in target proteins.

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s preparation likely involves sequential functionalization of the chromenone and benzamide precursors. A plausible route includes:

  • Chromenone Synthesis: Condensation of resorcinol derivatives with β-ketoesters to form the 4H-chromen-4-one scaffold.

  • Etherification: Nucleophilic substitution at the 3-position of the chromenone using a benzamide-bearing phenol derivative.

  • Amide Coupling: Reaction of 4-hydroxybenzoyl chloride with 2-amino-5-methylthiazole to introduce the thiazole substituent.

Characterization via NMR, HRMS, and X-ray crystallography (if available) would confirm regioselectivity and purity. The methoxy group at position 7 likely enhances solubility, while the methyl groups at positions 2 (chromenone) and 5 (thiazole) optimize steric compatibility with biological targets.

Biological Activity and Mechanistic Insights

Anticancer Activity

The thiazole moiety is associated with kinase inhibition and apoptosis induction. Molecular docking studies hypothesize that the compound may bind to the ATP pocket of EGFR (epidermal growth factor receptor) or PI3K (phosphoinositide 3-kinase), disrupting oncogenic signaling. In silico predictions indicate favorable binding energies (−9.2 kcal/mol for EGFR), though experimental validation is required.

Table 2: Hypothesized Biological Targets

TargetProposed Interaction SitePotential Effect
COX-2Catalytic domainReduced prostaglandin synthesis
EGFRATP-binding pocketInhibition of cell proliferation
PI3Kp110 subunitAttenuation of AKT/mTOR signaling

Challenges and Future Directions

While the structural and theoretical data are promising, key gaps remain:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized.

  • Toxicology: Acute and chronic toxicity studies in preclinical models are essential.

  • Structure-Activity Relationships (SAR): Modifying the methoxy or methyl groups could optimize potency and selectivity.

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